Meropenem-d6 -

Meropenem-d6

Catalog Number: EVT-1448171
CAS Number:
Molecular Formula: C17H25N3O5S
Molecular Weight: 389.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Meropenem-d6 is a carbapenem antibiotic that has garnered significant attention in the medical community due to its broad-spectrum activity against a variety of pathogens. It is particularly noted for its efficacy against Gram-negative bacteria, including strains that are resistant to other antibiotics. The interest in Meropenem-d6 extends beyond its clinical applications, as it also serves as a valuable tool in pharmacological research and development2345.

Meropenem

    Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic used to treat a variety of bacterial infections. [] It is often used to treat severe infections, particularly in critically ill patients. [, ] Meropenem exhibits time-dependent antimicrobial activity. []

    Relevance: Meropenem-d6 is a deuterated form of meropenem, meaning that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution allows meropenem-d6 to be used as an internal standard in analytical techniques like mass spectrometry, facilitating the accurate quantification of meropenem in biological samples. []

Ceftazidime

    Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic with activity against a wide range of Gram-negative bacteria. [] It is often used in combination with other antibiotics, such as avibactam, to combat resistant strains. []

Cefepime

    Compound Description: Cefepime is another fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including many resistant strains. [, ]

    Relevance: Cefepime, similar to meropenem-d6, belongs to the β-lactam class of antibiotics. [] Specifically, cefepime falls under the cephalosporin subclass, whereas meropenem-d6 belongs to the carbapenem subclass. [] These two compounds, although having distinct core structures, exert their antibacterial effects by targeting bacterial cell wall synthesis through inhibition of PBPs. []

Piperacillin

    Compound Description: Piperacillin is an extended-spectrum penicillin antibiotic effective against a wide range of bacteria, including many Gram-negative species. [, ] It is commonly used in combination with the β-lactamase inhibitor tazobactam to overcome resistance mechanisms. [, , ]

Ceftriaxone

    Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-negative and some Gram-positive bacteria. [, ] It is commonly used to treat a variety of infections, including respiratory tract infections, urinary tract infections, and meningitis. []

    Relevance: Ceftriaxone, like meropenem-d6, belongs to the β-lactam class of antibiotics and specifically falls within the cephalosporin subclass. [] While they have different core structures, both compounds exert their antibacterial action by inhibiting bacterial cell wall synthesis, targeting PBPs. []

Flucloxacillin

    Compound Description: Flucloxacillin is a narrow-spectrum penicillin antibiotic primarily used against Gram-positive bacteria, particularly staphylococci. []

Cefotaxime

    Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative and some Gram-positive bacteria. []

    Relevance: Cefotaxime, similar to meropenem-d6, is a member of the β-lactam class of antibiotics and falls within the cephalosporin subclass. [] Though their core structures differ, both compounds target bacterial cell wall synthesis by inhibiting PBPs. []

Valproic Acid

    Compound Description: Valproic acid is an anticonvulsant drug used to treat epilepsy. []

    Relevance: Co-administration of meropenem with valproic acid can lead to a significant decrease in valproic acid plasma levels. [] This drug-drug interaction is attributed to meropenem's inhibition of acylpeptide hydrolase (APEH), an enzyme involved in valproic acid metabolism. []

Colistin

    Compound Description: Colistin is a last-resort antibiotic used for treating infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB). [, ]

    Relevance: Studies have investigated the effectiveness of colistin in combination with meropenem for treating CRAB infections. [, ] The combination therapy aims to enhance bacterial killing and potentially reduce the emergence of further resistance. [, ]

Imipenem

    Compound Description: Imipenem is a carbapenem antibiotic used to treat a broad range of bacterial infections, especially those caused by multidrug-resistant organisms. []

    Relevance: Comparative studies have evaluated the effectiveness and nephrotoxicity of colistin-meropenem versus colistin-imipenem combinations for treating CRAB infections. [] The goal is to identify the optimal combination with enhanced efficacy and a more favorable safety profile. []

Cefiderocol

    Compound Description: Cefiderocol is a novel siderophore cephalosporin antibiotic effective against a wide range of Gram-negative bacteria, including those resistant to other antibiotics like carbapenems. [, ]

    Relevance: Cefiderocol has been explored in combination with meropenem-vaborbactam, particularly in cases of pan-drug resistant Achromobacter species infections. [] The combined approach aims to overcome resistance mechanisms and improve treatment outcomes in challenging clinical scenarios. []

Meropenem-Vaborbactam

    Avibactam

      Compound Description: Avibactam is a non-β-lactam β-lactamase inhibitor that is often combined with cephalosporin antibiotics, such as ceftazidime, to enhance their activity against resistant bacteria. [, , , , ]

      Relevance: Ceftazidime-avibactam is frequently compared to meropenem-vaborbactam in terms of efficacy and safety for treating CRE infections. [, , , , ] Both combinations target CRE by overcoming resistance mechanisms mediated by β-lactamases. [, , , , ]

    Eravacycline

      Compound Description: Eravacycline is a novel fluorocycline antibiotic effective against a range of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. []

      Relevance: Eravacycline is being investigated as a potential alternative to carbapenems, including meropenem, for treating complicated intra-abdominal infections (cIAIs). [] It shows activity against ESBL-producing Enterobacteriaceae, a group of bacteria often resistant to carbapenems. []

    Azithromycin

      Compound Description: Azithromycin is a macrolide antibiotic used to treat various bacterial infections. []

      Relevance: Azithromycin has been investigated as a potential treatment option for extensively drug-resistant (XDR) Salmonella Typhi, particularly in resource-limited settings, due to its relatively low cost and oral availability. [] While not directly structurally related to meropenem, azithromycin offers a therapeutic alternative when carbapenems are ineffective or unavailable. []

    Applications in Various Fields

    Clinical Pharmacology

    Meropenem-d6's pharmacokinetics have been extensively studied, revealing that it is predominantly excreted renally and requires dosage adjustments in patients with renal impairment. Its volume of distribution suggests an extracellular distribution, and it is known to penetrate well into various tissues, including the central nervous system, making it a valuable option for treating infections in different body sites235.

    Microbiological Overview

    The antibiotic's spectrum includes activity against almost all clinically significant aerobes and anaerobes. It is more active against Pseudomonas aeruginosa and Enterobacteriaceae compared to other antibiotics like imipenem. However, it is slightly less active against staphylococci and enterococci. Meropenem's efficacy has been demonstrated in various animal models and is predicted to be effective in treating infections at many body sites4.

    Resistance and Hydrolysis

    Research into the mechanisms of hydrolysis of Meropenem by beta-lactamases, such as OXA-23, has provided insights into the drug's interaction with bacterial enzymes. Understanding these interactions is crucial for developing new drugs with improved efficacy against resistant strains6.

    Immunology

    Although not directly related to Meropenem-d6, studies on the Mer receptor tyrosine kinase, which shares a similar name, have shown its role in macrophage function and apoptotic cell clearance. This receptor uses Gas6 as its ligand, which is also a ligand for the Axl and Tyro-3 receptors79.

    Clinical Efficacy

    Meropenem has been shown to be effective as monotherapy in treating serious infections, including those acquired in intensive care units. It is well-tolerated, with a low incidence of adverse events, and is less likely to induce seizures compared to other carbapenems, allowing for its use in high doses and in patients with meningitis8.

    Source and Classification

    Meropenem-d6 is synthesized from meropenem through a process that incorporates deuterium, a stable isotope of hydrogen. This modification allows for precise tracking and quantification in various biological matrices. Meropenem itself is classified under the category of carbapenems, which are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of meropenem-d6 typically involves the following steps:

    1. Starting Material: The synthesis begins with meropenem as the starting material.
    2. Deuteration Process: The introduction of deuterium can be achieved through various methods, such as using deuterated solvents or reagents during chemical reactions that involve hydrogen substitution.
    3. Purification: Following synthesis, the product undergoes purification processes such as chromatography to isolate meropenem-d6 from any unreacted starting materials or by-products.

    This synthesis is crucial for ensuring that the final product maintains a high degree of purity and isotopic integrity, which is essential for its application in analytical methodologies.

    Molecular Structure Analysis

    Structure and Data

    The molecular structure of meropenem-d6 retains the core framework of meropenem, with deuterium atoms replacing some hydrogen atoms. The chemical structure can be represented as follows:

    • Molecular Formula: C₁₆H₁₉N₃O₅S (for meropenem), C₁₆H₁₃D₃N₃O₅S (for meropenem-d6)
    • Molecular Weight: Approximately 305.4 g/mol for meropenem; the deuterated version will have a slightly higher molecular weight due to the presence of deuterium.

    The structural modifications do not significantly alter the antibiotic properties but allow for differentiation in analytical applications.

    Chemical Reactions Analysis

    Reactions and Technical Details

    Meropenem-d6 participates in similar chemical reactions as its non-deuterated counterpart. Key reactions include:

    • Hydrolysis: Like other beta-lactams, meropenem-d6 can undergo hydrolysis, which is a critical reaction leading to its inactivation by beta-lactamases produced by resistant bacteria.
    • Formation of Derivatives: The compound can also react with various nucleophiles, leading to the formation of different derivatives used in further chemical studies or applications.

    These reactions are vital for understanding the stability and behavior of meropenem-d6 under physiological conditions.

    Mechanism of Action

    Process and Data

    Meropenem-d6 functions through a mechanism similar to that of other beta-lactam antibiotics. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking process in peptidoglycan layers of bacterial cell walls. This inhibition leads to cell lysis and death, making it effective against a wide range of pathogens.

    The presence of deuterium does not affect this mechanism but allows researchers to track the pharmacokinetics and dynamics of meropenem in biological systems more efficiently.

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    • Appearance: Typically a white to off-white crystalline powder.
    • Solubility: Soluble in water and organic solvents, which is crucial for its application in liquid chromatography.
    • Stability: Meropenem-d6 is stable under recommended storage conditions but should be protected from light and moisture.

    Relevant data indicate that while physical properties remain consistent with those of non-deuterated meropenem, the isotopic labeling enhances its traceability in analytical experiments.

    Applications

    Scientific Uses

    Meropenem-d6 serves several important roles in scientific research:

    • Analytical Chemistry: It acts as an internal standard in quantitative analyses using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methodologies.
    • Pharmacokinetics Studies: Researchers utilize this compound to study the absorption, distribution, metabolism, and excretion (ADME) profiles of meropenem in clinical settings.
    • Method Validation: It is employed in method development and validation processes for ensuring accuracy and reliability in pharmacological studies involving meropenem.
    Introduction to Meropenem-d6

    Meropenem-d6 is a deuterium-labeled analog of the broad-spectrum carbapenem antibiotic meropenem. This isotopically modified compound serves as an indispensable tool in pharmaceutical research, enabling precise quantification of meropenem in complex biological matrices. Unlike its parent compound, meropenem-d6 incorporates six deuterium atoms at specific molecular positions, creating a distinct mass signature while retaining nearly identical chemical behavior. This unique combination allows researchers to track meropenem's distribution, metabolism, and elimination with exceptional accuracy, making meropenem-d6 a cornerstone in modern antibiotic research and therapeutic drug monitoring protocols.

    Chemical Identity and Isotopic Labeling Principles

    Meropenem-d6 (CAS 1217976-95-8) has the molecular formula C17H19D6N3O5S and a molecular weight of 389.50 g/mol. The deuterium atoms are strategically incorporated at the dimethylamino group [-N(CD3)2] of the antibiotic's structure, replacing all six hydrogen atoms in the two methyl groups attached to the nitrogen atom. This selective deuteration maintains the compound's stereochemical integrity and reactivity while creating a 6 Da mass difference detectable by mass spectrometry [1] [7] [10].

    The synthesis follows established isotopic labeling principles where hydrogen atoms are replaced with deuterium during precursor synthesis. Key characteristics include:

    • Isotopic Purity: Commercial preparations typically exceed 98% deuterium incorporation, with residual protiated forms minimized to prevent analytical interference [1] [5]
    • Stereochemical Preservation: The chiral centers at C2, C5, and C6 remain unaffected by deuteration, maintaining identical spatial configuration to meropenem [10]
    • Physicochemical Properties: Meropenem-d6 exhibits near-identical solubility (100 mg/mL in water) and polarity to meropenem, ensuring co-elution in chromatographic systems [1] [5]

    Table 1: Structural and Physicochemical Properties of Meropenem-d6

    PropertySpecification
    CAS Number1217976-95-8
    Molecular FormulaC17H19D6N3O5S
    Molecular Weight389.50 g/mol
    Deuterium Positions-N(CD3)2 (dimethylamino group)
    Isotopic Purity>95% (by HPLC)
    Water Solubility100 mg/mL
    Storage Stability-20°C (powder), -80°C (solution)

    Role as an Internal Standard in Analytical Chemistry

    Meropenem-d6 serves as the gold-standard internal reference for quantifying meropenem in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural near-identity ensures parallel extraction efficiency, ionization response, and chromatographic behavior to meropenem, while its distinct mass signature (m/z 390.2 → 147.1 vs. meropenem's 384.2 → 141.0) enables unambiguous detection [6] [9] [10].

    Recent methodological advances demonstrate its critical analytical advantages:

    • Microsample Analysis: Enables quantification from ≤3 µL plasma volumes with sensitivity down to 0.1 mg/L, crucial for neonatal/pediatric studies [6]
    • Chromatographic Resolution: Despite short run times (≤4 minutes), meropenem-d6 co-elutes with native meropenem (~1.21 min) while avoiding interference from biological matrix components [6]
    • Validation Performance: Methods using meropenem-d6 achieve precision (RSD <5%), accuracy (97-99% recovery), and linearity (R² >0.999) meeting EMA guidelines [6] [9]

    Table 2: Analytical Validation Metrics Using Meropenem-d6 as Internal Standard

    ParameterPerformanceValidation Criteria
    Linearity Range0.5–40 mg/Lr² >0.999
    Lower Limit of Quant.0.1 mg/LS/N >10
    Precision (RSD)<5%EMA compliant
    Accuracy (Recovery)97–99%EMA compliant
    Matrix Effect<15% variabilityFDA guidelines met
    Carryover<20% of LLOQEMA compliant

    The deuterated standard effectively corrects for matrix effects in diverse biological samples including plasma, cerebrospinal fluid, and sweat, allowing reliable quantification across clinical contexts [6] [10] [12]. Its stability-matched characteristics account for meropenem's degradation during sample processing, particularly important given the antibiotic's susceptibility to hydrolysis at neutral-alkaline pH.

    Significance in Pharmacokinetic and Metabolic Studies

    Meropenem-d6 enables precise characterization of meropenem's disposition in complex physiological states. Studies using this isotopic tracer have revealed critical pharmacokinetic (PK) alterations in critically ill patients:

    • Renal Clearance Dependence: Meropenem clearance directly correlates with creatinine clearance (CLCR), decreasing from 9.3 L/h (CLCR >130 mL/min) to 1.1 L/h (CLCR <30 mL/min) [9]
    • Volume of Distribution Expansion: Critically ill patients exhibit increased Vd (up to 22.6L) due to capillary leakage and fluid resuscitation [9] [13]
    • Target Attainment Challenges: Only 49% of ICU patients achieve 40% fT>MIC target for Pseudomonas aeruginosa (MIC 8 mg/L) under standard dosing [9]

    Deuterium labeling facilitates metabolic studies by distinguishing parent drug from metabolites. Meropenem undergoes renal excretion (≈70% unchanged) and hydrolysis to a β-lactam ring-opened metabolite (ICI 213689). Meropenem-d6 permits simultaneous quantification of both entities without cross-analyte interference, revealing that metabolite formation increases in hepatic impairment but remains negligible in renal dysfunction [2] [10] [11].

    Table 3: Key Pharmacokinetic Parameters Revealed Through Meropenem-d6 Studies

    Patient PopulationClearance (L/h)Volume Dist. (L)Half-life (h)40% fT>MIC (8mg/L)
    Normal Renal Function6.8 ± 1.212.3 ± 2.11.3 ± 0.297%
    Augmented Renal Clearance9.3 ± 2.115.8 ± 3.41.1 ± 0.362%
    Severe Renal Impairment1.1 ± 0.418.5 ± 4.26.8 ± 1.7100% (adjusted dose)
    Critically Ill (Avg)3.3 ± 1.922.6 ± 5.32.5 ± 1.449%

    The deuterated standard's most significant impact emerges in therapeutic drug monitoring (TDM) for precision dosing. Population PK models parameterized with meropenem-d6-calibrated measurements enable Bayesian forecasting of individual exposure profiles. This approach increases target attainment by 32% in critically ill populations compared to conventional dosing, particularly valuable for pathogens with elevated MICs or patients with extreme physiologic derangements [6] [9] [13].

    Properties

    Product Name

    Meropenem-d6

    IUPAC Name

    (4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

    Molecular Formula

    C17H25N3O5S

    Molecular Weight

    389.5 g/mol

    InChI

    InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3

    InChI Key

    DMJNNHOOLUXYBV-ZSJYILIPSA-N

    SMILES

    CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O

    Synonyms

    (4R,5S,6S)-3-[[3S,5S)-5-[(Dimethylamino-d6)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid; ICI 194660-d6; Mepem-d6; Meronem-d6; Meropen-d6; Merrem-d6; Merrem IV-d6; SM 7338-d6

    Canonical SMILES

    CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O

    Isomeric SMILES

    [2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.